2-(4-chlorophenyl)-N-(2-diethylamino-5,7-difluoro-4-oxo-4H-quinazolin-3-yl)acetamide
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Overview
Description
2-(4-chlorophenyl)-N-(2-diethylamino-5,7-difluoro-4-oxo-4H-quinazolin-3-yl)acetamide is a synthetic organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-N-(2-diethylamino-5,7-difluoro-4-oxo-4H-quinazolin-3-yl)acetamide typically involves multi-step organic reactions. The starting materials often include 4-chloroaniline, diethylamine, and various fluorinated intermediates. The key steps may involve:
Nucleophilic substitution: Introduction of the diethylamino group.
Cyclization: Formation of the quinazolinone ring.
Acylation: Attachment of the acetamide group.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents for each reaction step.
Temperature and Pressure: Control of temperature and pressure to favor desired reaction pathways.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-N-(2-diethylamino-5,7-difluoro-4-oxo-4H-quinazolin-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms.
Reduction: Reduction of specific functional groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways.
Medicine: Potential therapeutic agent for various diseases.
Industry: Use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-N-(2-diethylamino-5,7-difluoro-4-oxo-4H-quinazolin-3-yl)acetamide involves interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of specific enzymes.
Receptors: Binding to cellular receptors to modulate signaling pathways.
DNA/RNA: Interaction with genetic material to influence gene expression.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenyl)-N-(2-dimethylamino-5,7-difluoro-4-oxo-4H-quinazolin-3-yl)acetamide
- 2-(4-chlorophenyl)-N-(2-diethylamino-5,7-dichloro-4-oxo-4H-quinazolin-3-yl)acetamide
Uniqueness
2-(4-chlorophenyl)-N-(2-diethylamino-5,7-difluoro-4-oxo-4H-quinazolin-3-yl)acetamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C20H19ClF2N4O2 |
---|---|
Molecular Weight |
420.8 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-N-[2-(diethylamino)-5,7-difluoro-4-oxoquinazolin-3-yl]acetamide |
InChI |
InChI=1S/C20H19ClF2N4O2/c1-3-26(4-2)20-24-16-11-14(22)10-15(23)18(16)19(29)27(20)25-17(28)9-12-5-7-13(21)8-6-12/h5-8,10-11H,3-4,9H2,1-2H3,(H,25,28) |
InChI Key |
JAVGPZLRPUGDCP-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=NC2=C(C(=CC(=C2)F)F)C(=O)N1NC(=O)CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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